The Core Mechanism of Action of CGP71683 Hydrochloride: A Technical Guide
The Core Mechanism of Action of CGP71683 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP71683 hydrochloride is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of CGP71683, detailing its interaction with the Y5 receptor, the subsequent effects on intracellular signaling pathways, and its physiological consequences, particularly in the context of appetite regulation. This document synthesizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its mechanism and relevant experimental workflows.
Core Mechanism of Action: Competitive Antagonism of the NPY Y5 Receptor
The primary mechanism of action of CGP71683 is its competitive antagonism at the Neuropeptide Y Y5 receptor.[1][3] The Y5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand Neuropeptide Y, couples to inhibitory G proteins (Gi/o).[2] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP).[1][2]
CGP71683, by binding to the Y5 receptor, prevents the binding of NPY and other endogenous agonists, thereby blocking the initiation of this downstream signaling cascade. This antagonistic action effectively reverses the physiological effects mediated by the NPY-Y5 receptor pathway, most notably the potent orexigenic (appetite-stimulating) effects of NPY.[4]
Signaling Pathway
The signaling cascade initiated by NPY binding to the Y5 receptor and its inhibition by CGP71683 is depicted below.
Quantitative Data
The affinity and selectivity of CGP71683 for the NPY Y5 receptor have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of CGP71683
| Parameter | Species | Receptor | Value (nM) | Reference |
| Ki | - | NPY Y5 | 1.3 | [1][3] |
| IC50 | Rat | NPY Y5 | 1.4 | [2] |
Table 2: Receptor Selectivity of CGP71683
| Receptor Subtype | IC50 (nM) | Selectivity vs. Y5 (fold) | Reference |
| NPY Y1 | 2765 | > 1975 | [2] |
| NPY Y2 | 7187 | > 5133 | [2] |
| NPY Y4 | 5637 | > 4026 | [2] |
Table 3: In Vitro Functional Activity
| Assay | Cell Line | Effect of CGP71683A | IC50 | Reference |
| Inhibition of [125I]-PYY binding | BT-549 (human breast cancer) | Displaces radioligand | 29 pM (high affinity site), 531 nM (low affinity site) | [1] |
| Inhibition of forskolin-stimulated cAMP accumulation | BT-549 (human breast cancer) | Blocks NPY-induced inhibition | Not explicitly stated for CGP71683A, but NPY IC50 was 52 pM | [1] |
Experimental Protocols
The characterization of CGP71683 involves several key experimental procedures. Detailed methodologies for these assays are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of CGP71683 for the NPY Y5 receptor.
Objective: To measure the ability of CGP71683 to displace a radiolabeled ligand from the Y5 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the recombinant human or rat NPY Y5 receptor (e.g., HEK293 cells).
-
Radioligand: [125I]-Peptide YY ([125I]-PYY) or another suitable Y5-selective radioligand.
-
Test Compound: CGP71683 hydrochloride.
-
Non-specific Binding Control: A high concentration of unlabeled NPY or another potent Y5 agonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the Y5 receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [125I]-PYY (typically at or below its Kd).
-
Increasing concentrations of CGP71683 hydrochloride.
-
For total binding wells, add vehicle instead of CGP71683.
-
For non-specific binding wells, add a saturating concentration of unlabeled NPY.
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the CGP71683 concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay (cAMP Accumulation Assay)
This assay is used to functionally assess the ability of CGP71683 to block the NPY-mediated inhibition of adenylyl cyclase.
Objective: To measure the effect of CGP71683 on cAMP levels in cells expressing the Y5 receptor, in the presence of an adenylyl cyclase stimulator and an NPY agonist.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the NPY Y5 receptor (e.g., BT-549 or HEK293-Y5).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Y5 Receptor Agonist: Neuropeptide Y (NPY).
-
Test Compound: CGP71683 hydrochloride.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation.
-
Cell Lysis Buffer.
-
cAMP Detection Kit: e.g., ELISA, HTRF, or radioimmunoassay kit.
Procedure:
-
Cell Culture: Seed the cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with the PDE inhibitor (IBMX) for a short period (e.g., 15-30 minutes) to inhibit phosphodiesterase activity.
-
Treatment: Treat the cells with the following combinations:
-
Vehicle control.
-
Forskolin alone (to stimulate basal cAMP production).
-
Forskolin + NPY (to measure inhibition of adenylyl cyclase).
-
Forskolin + NPY + increasing concentrations of CGP71683 (to measure the antagonistic effect).
-
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP detection kit protocol.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the chosen detection method.
-
Data Analysis: Normalize the cAMP levels to the forskolin-only treated group. Plot the percentage of inhibition of the NPY effect against the logarithm of the CGP71683 concentration to determine its potency in blocking the Y5 receptor-mediated signaling.
In Vivo Food Intake Studies
These studies are crucial for evaluating the physiological effect of CGP71683 on appetite.
Objective: To determine the effect of CGP71683 administration on food consumption in animal models.
Animal Model: Typically, rats or mice are used. Models of obesity, such as diet-induced obese (DIO) animals, or fasted animals are often employed to enhance the orexigenic drive.[2][4]
Materials:
-
Test Animals: e.g., Male Wistar rats or C57BL/6 mice.
-
Test Compound: CGP71683 hydrochloride, dissolved in a suitable vehicle.
-
Vehicle Control.
-
Standard or High-Fat Diet.
-
Metabolic Cages for accurate food intake and activity monitoring.
Procedure:
-
Acclimatization: Acclimatize the animals to individual housing and the specific diet for a period before the experiment.
-
Fasting (if applicable): In some protocols, animals are fasted for a period (e.g., 12-24 hours) to induce a robust feeding response.
-
Compound Administration: Administer CGP71683 or vehicle via the desired route (e.g., intraperitoneal injection, i.p., or oral gavage, p.o.). Doses can range, for example, from 1 to 30 mg/kg.[4]
-
Food Presentation: Shortly after compound administration, present a pre-weighed amount of food to the animals.
-
Food Intake Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Compare the cumulative food intake between the CGP71683-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
CGP71683 hydrochloride acts as a highly selective and potent competitive antagonist of the Neuropeptide Y Y5 receptor. Its mechanism of action involves the blockade of Gi protein-coupled signaling, leading to a disinhibition of adenylyl cyclase and a subsequent prevention of the decrease in intracellular cAMP levels that is normally induced by NPY. This molecular action translates into a significant physiological effect, most notably the reduction of food intake. The data and protocols presented in this guide provide a comprehensive technical overview of the core mechanism of action of CGP71683, making it a valuable tool for research in the fields of metabolism, neuroscience, and drug development.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of adenylate cyclase activity in the minute bovine ciliary epithelial cells during the pharmacological stimulation of adrenergic and cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
